molecular formula C13H17NO5 B3043682 Diethyl 2-(6-Methoxy-3-pyridyl)malonate CAS No. 902130-84-1

Diethyl 2-(6-Methoxy-3-pyridyl)malonate

Cat. No. B3043682
CAS RN: 902130-84-1
M. Wt: 267.28 g/mol
InChI Key: JMPQDPMNTQENAR-UHFFFAOYSA-N
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Description

Diethyl 2-(6-Methoxy-3-pyridyl)malonate is a chemical compound with the molecular formula C13H17NO5 . It is also known by other names such as 902130-84-1, 1,3-DIETHYL 2- (6-METHOXYPYRIDIN-3-YL)PROPANEDIOATE .


Molecular Structure Analysis

The molecular weight of Diethyl 2-(6-Methoxy-3-pyridyl)malonate is 267.28 g/mol . The InChI code is InChI=1S/C13H17NO5/c1-4-18-12 (15)11 (13 (16)19-5-2)9-6-7-10 (17-3)14-8-9/h6-8,11H,4-5H2,1-3H3 . The Canonical SMILES is CCOC (=O)C (C1=CN=C (C=C1)OC)C (=O)OCC .


Physical And Chemical Properties Analysis

Diethyl 2-(6-Methoxy-3-pyridyl)malonate has a molecular weight of 267.28 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 267.11067264 g/mol . The topological polar surface area is 74.7 Ų . It has a heavy atom count of 19 .

properties

IUPAC Name

diethyl 2-(6-methoxypyridin-3-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-6-7-10(17-3)14-8-9/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPQDPMNTQENAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(6-Methoxy-3-pyridyl)malonate

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 36.2 mmoL, 1.45 g) was added into a solution of 5-bromo-2-methoxy-pyridine (16.5 mmoL, 2.13 mL), copper(I) bromide (32.9 mmoL, 4.72 g) and diethyl malonate (32.9 mmoL, 5.0 mL) in 1,4-dioxlane (20 mL) slowly at room temperature. After the addition, the resulting mixture was heated to 100° C. and stirred overnight. The mixture was then passed through a pad of Celite to remove brown solid. The filtrate was then concentrated in vacuo to afford a brown oil, which was then purified by column chromatography using hexanes:ethyl acetate (4:1˜2:1 ratio) as eluent to afford the title compound as a slight yellow oil.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dioxlane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.72 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(6-Methoxy-3-pyridyl)malonate
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Diethyl 2-(6-Methoxy-3-pyridyl)malonate
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Diethyl 2-(6-Methoxy-3-pyridyl)malonate
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Diethyl 2-(6-Methoxy-3-pyridyl)malonate
Reactant of Route 5
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Diethyl 2-(6-Methoxy-3-pyridyl)malonate
Reactant of Route 6
Diethyl 2-(6-Methoxy-3-pyridyl)malonate

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